molecular formula C38H38F2N2O8 B10777752 N,N-[2,5-O-DI-2-Fluoro-benzyl-glucaryl]-DI-[1-amino-indan-2-OL] CAS No. 214139-29-4

N,N-[2,5-O-DI-2-Fluoro-benzyl-glucaryl]-DI-[1-amino-indan-2-OL]

Cat. No.: B10777752
CAS No.: 214139-29-4
M. Wt: 688.7 g/mol
InChI Key: LYHLPPXMBKMSSZ-JQFCFGFHSA-N
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Description

N,N-[2,5-O-DI-2-Fluoro-benzyl-glucaryl]-DI-[1-amino-indan-2-OL] is a complex organic compound characterized by its unique structural features, including fluoro-benzyl groups and an indan-2-OL moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-[2,5-O-DI-2-Fluoro-benzyl-glucaryl]-DI-[1-amino-indan-2-OL] typically involves multiple steps, starting with the preparation of the fluoro-benzyl and glucaryl intermediates. These intermediates are then subjected to a series of condensation and cyclization reactions under controlled conditions to form the final compound. Common reagents used in these reactions include fluoro-benzyl halides, glucaric acid derivatives, and indan-2-OL.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N,N-[2,5-O-DI-2-Fluoro-benzyl-glucaryl]-DI-[1-amino-indan-2-OL] undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoro-benzyl positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pH, and solvent systems to achieve optimal results. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N,N-[2,5-O-DI-2-Fluoro-benzyl-glucaryl]-DI-[1-amino-indan-2-OL] has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological pathways and interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N,N-[2,5-O-DI-2-Fluoro-benzyl-glucaryl]-DI-[1-amino-indan-2-OL] exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating their activity, and influencing downstream signaling cascades. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluoro-benzyl derivatives and indan-2-OL analogs, such as:

Uniqueness

What sets N,N-[2,5-O-DI-2-Fluoro-benzyl-glucaryl]-DI-[1-amino-indan-2-OL] apart is its unique combination of fluoro-benzyl and glucaryl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

214139-29-4

Molecular Formula

C38H38F2N2O8

Molecular Weight

688.7 g/mol

IUPAC Name

(2R,3R,4R,5R)-2,5-bis[(2-fluorophenyl)methoxy]-3,4-dihydroxy-N,N'-bis[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]hexanediamide

InChI

InChI=1S/C38H38F2N2O8/c39-27-15-7-3-11-23(27)19-49-35(37(47)41-31-25-13-5-1-9-21(25)17-29(31)43)33(45)34(46)36(50-20-24-12-4-8-16-28(24)40)38(48)42-32-26-14-6-2-10-22(26)18-30(32)44/h1-16,29-36,43-46H,17-20H2,(H,41,47)(H,42,48)/t29-,30-,31+,32+,33-,34-,35-,36-/m1/s1

InChI Key

LYHLPPXMBKMSSZ-JQFCFGFHSA-N

Isomeric SMILES

C1[C@H]([C@H](C2=CC=CC=C21)NC(=O)[C@@H]([C@@H]([C@H]([C@H](C(=O)N[C@@H]3[C@@H](CC4=CC=CC=C34)O)OCC5=CC=CC=C5F)O)O)OCC6=CC=CC=C6F)O

Canonical SMILES

C1C(C(C2=CC=CC=C21)NC(=O)C(C(C(C(C(=O)NC3C(CC4=CC=CC=C34)O)OCC5=CC=CC=C5F)O)O)OCC6=CC=CC=C6F)O

Origin of Product

United States

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